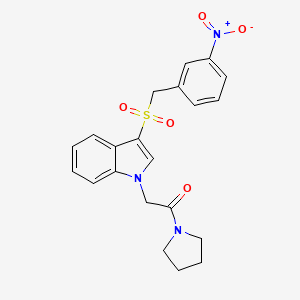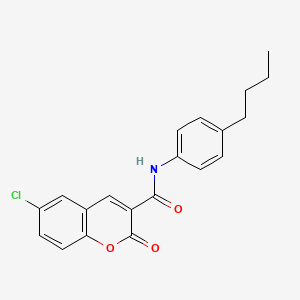
(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1H-1,2,4-triazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a pyrimidine ring, a piperidine ring, and a 1,2,4-triazole ring. Pyrimidine is a six-membered heterocyclic compound with two nitrogen atoms and four carbon atoms. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrimidine ring, the piperidine ring, and the 1,2,4-triazole ring. These rings could then be connected through a series of substitution and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and 1,2,4-triazole rings are aromatic and planar, while the piperidine ring is non-aromatic and can adopt a chair or boat conformation .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the pyrimidine ring could undergo electrophilic substitution reactions, while the piperidine ring could undergo nucleophilic substitution reactions .Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
Similar compounds are generally well absorbed, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been known to induce various cellular responses, including cell cycle arrest, apoptosis, and changes in gene expression .
Eigenschaften
IUPAC Name |
[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-10-11(2)16-8-18-14(10)23-7-12-3-5-21(6-4-12)15(22)13-17-9-19-20-13/h8-9,12H,3-7H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKLLBAHUJUWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=NC=NN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(3,6-dichloropyridin-2-yl)formamido]-N-methylpropanamide](/img/structure/B3001838.png)
![N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B3001839.png)

![N-(2-(pyridin-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3001843.png)
![[4-(benzylthio)-2-(4-ethylphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B3001845.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B3001847.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3,4-difluorobenzamide](/img/structure/B3001852.png)
![[(2,6-dichlorophenyl)methyl][(E)-[(dimethylamino)methylidene]amino]dimethylazanium chloride](/img/structure/B3001854.png)
